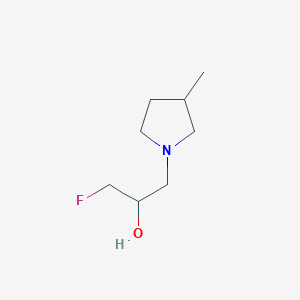![molecular formula C11H14F3N B13289860 tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13289860.png)
tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine is an organic compound characterized by the presence of a tert-butyl group attached to a trifluorophenylmethyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3,4,5-trifluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or alcohols.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles like halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can lead to a variety of substituted amines depending on the nucleophile employed.
Scientific Research Applications
tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tert-butyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
Uniqueness
tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine is unique due to the presence of both the tert-butyl and trifluorophenyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-methyl-N-[(3,4,5-trifluorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-11(2,3)15-6-7-4-8(12)10(14)9(13)5-7/h4-5,15H,6H2,1-3H3 |
InChI Key |
WXKZYADFNJAAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13289787.png)
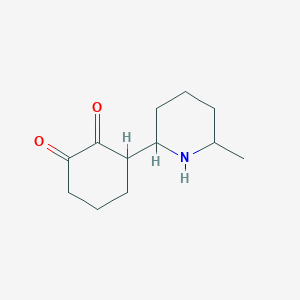
![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
![2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13289801.png)
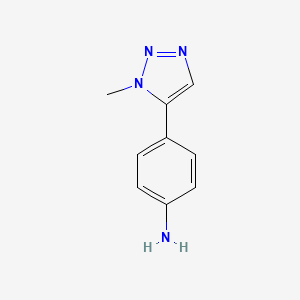
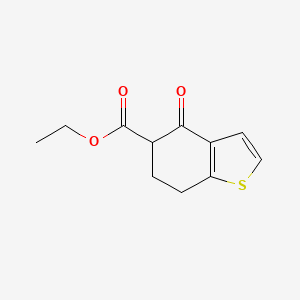
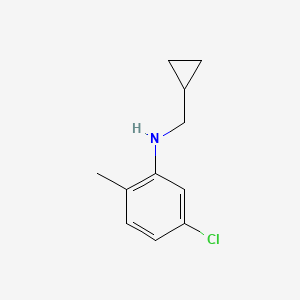


![2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13289834.png)
![8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13289836.png)


